3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one
Description
3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one (CAS: EN300-1697674) is a halogenated heterocyclic compound with the molecular formula C₇H₉BrCl₂NO and a molecular weight of 274.05 g/mol . The molecule features a piperidin-2-one core substituted with a bromine atom at the 3-position and a 3,4-dichlorophenyl group at the 1-position.
Properties
IUPAC Name |
3-bromo-1-(3,4-dichlorophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrCl2NO/c12-8-2-1-5-15(11(8)16)7-3-4-9(13)10(14)6-7/h3-4,6,8H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGKWAZDRNQXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340429-43-7 | |
| Record name | 3-bromo-1-(3,4-dichlorophenyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one typically involves the bromination of 1-(3,4-dichlorophenyl)piperidin-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the piperidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of 3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced piperidinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted piperidinone derivatives.
Oxidation Reactions: Oxo derivatives of the piperidinone ring.
Reduction Reactions: Reduced piperidinone derivatives.
Scientific Research Applications
3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The bromine and dichlorophenyl groups contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analog: 3-Bromo-1-(3-methylphenyl)piperidin-2-one
- Molecular Formula: C₁₂H₁₄BrNO
- Molecular Weight : 268.16 g/mol (calculated)
- Key Differences: The 3,4-dichlorophenyl group is replaced with a 3-methylphenyl substituent.
- Research Implications: The methyl group may enhance solubility in non-polar solvents, making this analog more suitable for formulations requiring higher lipophilicity .
Structural Analog: 1-(4-Bromo-3-trifluoromethylphenyl)piperidin-2-one
- Molecular Formula: C₁₂H₁₀BrF₃NO
- Molecular Weight : 329.12 g/mol (calculated)
- Key Differences :
Structural Analog: 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one
- Molecular Formula: C₁₁H₇BrFNO
- Molecular Weight : 268.08 g/mol
- Key Differences: The core heterocycle is pyridin-2-one (aromatic) instead of piperidin-2-one (non-aromatic).
- Applications: Pyridinone derivatives are often explored as kinase inhibitors, suggesting divergent biological applications compared to piperidinone-based analogs .
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Effects: Chlorine and trifluoromethyl groups enhance electrophilicity at the piperidinone carbonyl, favoring nucleophilic attack in synthetic modifications. Fluorine, while electronegative, has a smaller steric footprint, enabling tighter binding in enzyme active sites .
- Biological Activity : Piperidin-2-one analogs with halogenated aryl groups show promise in targeting GABA receptors, whereas pyridin-2-one derivatives are more commonly associated with kinase inhibition .
- Metabolic Stability : The trifluoromethyl group in 1-(4-Bromo-3-CF₃-phenyl)piperidin-2-one may confer longer half-lives in vivo compared to dichlorophenyl analogs .
Biological Activity
3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one includes a piperidine ring substituted with a bromine atom and a dichlorophenyl group. This configuration contributes to its unique reactivity and interaction with biological targets.
The biological activity of 3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Interaction : The compound may bind to various receptors, influencing signaling pathways critical in cellular processes.
- Enzyme Inhibition : It is suggested that the compound can inhibit or activate certain enzymes, leading to alterations in metabolic pathways that are crucial for cell survival and proliferation.
Antimicrobial Properties
Research has indicated that 3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the inhibition of specific kinases involved in cell survival pathways. For instance, it has been shown to affect chronic myeloid leukemia cells by inhibiting AbI kinase activity .
- Cell Line Studies : In laboratory settings, 3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one has been tested on various cancer cell lines, revealing significant cytotoxic effects. The percentage reduction in viable cells was notably high in colon cancer models .
Study 1: Cytotoxic Effects on Cancer Cells
A study evaluating the cytotoxic effects of various halogenated compounds found that 3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one exhibited strong pro-apoptotic activity. It was particularly effective against colon cancer cell lines, with reductions in live cell counts reaching up to 72% compared to controls .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, the compound demonstrated significant inhibition against multiple bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as a therapeutic agent for bacterial infections.
Comparative Analysis with Similar Compounds
The biological activity of 3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one can be compared with similar compounds to highlight its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(3,4-Dichlorophenyl)piperidin-2-one | Lacks bromine | Reduced reactivity and lower anticancer efficacy |
| 3-Chloro-1-(3,4-dichlorophenyl)piperidin-2-one | Contains chlorine instead of bromine | Different binding affinities and biological profiles |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
